molecular formula C6H7BrN2O B6273396 2-bromo-5-(1-methylcyclopropyl)-1,3,4-oxadiazole CAS No. 1849310-35-5

2-bromo-5-(1-methylcyclopropyl)-1,3,4-oxadiazole

Cat. No.: B6273396
CAS No.: 1849310-35-5
M. Wt: 203
InChI Key:
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Description

2-Bromo-5-(1-methylcyclopropyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing oxygen and nitrogen atoms This specific compound is characterized by the presence of a bromine atom at the second position and a 1-methylcyclopropyl group at the fifth position of the oxadiazole ring

Preparation Methods

The synthesis of 2-bromo-5-(1-methylcyclopropyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of a hydrazide with a brominated acyl chloride, followed by cyclization to form the oxadiazole ring. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Bromo-5-(1-methylcyclopropyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2-Bromo-5-(1-methylcyclopropyl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Agrochemicals: It is investigated for its potential as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 2-bromo-5-(1-methylcyclopropyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary, but they often include key proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

2-Bromo-5-(1-methylcyclopropyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

    2-Bromo-5-(1-methylcyclopropyl)-1,2,4-oxadiazole: Similar structure but different positioning of the nitrogen atoms.

    2-Bromo-5-(1-methylcyclopropyl)-1,3,4-thiadiazole: Contains sulfur instead of oxygen in the ring.

    2-Bromo-5-(1-methylcyclopropyl)-1,3,4-triazole: Contains an additional nitrogen atom in the ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

1849310-35-5

Molecular Formula

C6H7BrN2O

Molecular Weight

203

Purity

95

Origin of Product

United States

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